6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWULYBJQRMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyquinazoline and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-10-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities based on substitution patterns. Below is a detailed comparison of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one with structurally related analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Position 2 Modifications :
- Methylthio (-SMe) : Enhances lipophilicity (logP ~2.1), improving membrane permeability compared to polar groups like -OH or -NH₂. The sulfur atom also participates in covalent interactions with biological targets .
- Phenyl (-C₆H₅) : Increases planarity, favoring DNA intercalation or receptor binding via π-π stacking .
- Trifluoromethyl (-CF₃) : Boosts metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
- Positions 6 and 7 Methoxy Groups: Electron-donating methoxy groups increase electron density on the quinazolinone core, facilitating hydrogen bonding with proteins (e.g., kinases or DNA topoisomerases) .
Physicochemical Properties
| Property | 6,7-Dimethoxy-2-(methylthio) | 2-Trifluoromethyl Analogue | 2-Phenyl Analogue |
|---|---|---|---|
| Molecular Weight | 252.29 g/mol | 298.20 g/mol | 282.29 g/mol |
| logP | 2.1 | 2.8 | 3.0 |
| Water Solubility | 0.12 mg/mL | 0.05 mg/mL | 0.03 mg/mL |
| Melting Point | 234–236°C | 198–200°C | 185–187°C |
Biological Activity
6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology, oncology, and infectious diseases. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes two methoxy groups at positions 6 and 7, a methylthio group at position 2, and a carbonyl group characteristic of quinazolinones. The presence of these functional groups influences its solubility and biological interactions.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various synthesized compounds, one derivative demonstrated notable efficacy against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and AMPA-induced seizures in mice. The effective dose (ED50) values were reported as follows:
| Seizure Model | ED50 (μmol/kg) |
|---|---|
| MES | 41.3 |
| scPTZ | 82.5 |
| AMPA | 50.3 |
This compound's protective index was calculated to be 5.1, indicating a favorable therapeutic window for anticonvulsant effects .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been documented through various in vivo models. Specifically, the carrageenan-induced paw edema model in rats has been utilized to evaluate the anti-inflammatory effects of this compound. Results suggest that it significantly reduces inflammation markers compared to control groups .
Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. In vitro assays against several bacterial strains demonstrated promising results, with the compound exhibiting inhibitory effects that suggest potential use as an antibacterial agent .
Analgesic Properties
In addition to its anticonvulsant and anti-inflammatory activities, this compound has shown analgesic properties in pain models such as the hot plate test and tail flick test in mice. These studies indicate its potential utility in pain management therapies .
Comparative Analysis with Related Compounds
Several compounds structurally related to this compound have been evaluated for their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinazolin-4-one | Contains one methoxy group | Anticancer activity |
| 2-Aminoquinazoline | Lacks methoxy groups | Antibacterial properties |
| 6,7-Dimethoxyquinazolin | Similar methoxy substitution | Anticonvulsant activity |
| 2-(Methylthio)-4(3H)-quinazolines | Different substitutions | Anti-inflammatory properties |
This table illustrates the unique characteristics of this compound while highlighting its distinct functional groups that contribute to its varied biological activities .
Case Studies and Research Findings
- Anticonvulsant Evaluation : A recent study synthesized multiple derivatives based on the quinazoline framework and assessed their anticonvulsant properties using established animal models. The promising results from this study highlight the potential for developing new anticonvulsants based on this scaffold .
- Anti-inflammatory Mechanism : Another investigation focused on elucidating the mechanism behind the anti-inflammatory effects of quinazoline derivatives. The findings indicated that these compounds inhibit pro-inflammatory cytokine production in vitro, suggesting a possible mechanism for their observed effects in vivo .
- Antibacterial Studies : In vitro testing against various bacterial strains revealed that certain derivatives exhibited significant antibacterial activity, warranting further exploration into their potential as therapeutic agents against resistant bacterial infections .
Q & A
Q. What are the key synthetic routes for 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step pathway starting with nitrohomoveratric acid (1) and polyphosphoric acid (PPA) (2). A critical intermediate, 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d), is formed through cyclization and subsequent treatment with acetic anhydride. The methylthio group is introduced via nucleophilic displacement, often using methylating agents like dimethyl sulfate under alkaline conditions (ethanol/NaOH). Reaction duration (e.g., 23 hours for similar derivatives) and temperature control are crucial to avoid side products. Yields can vary from 60–85% depending on solvent choice and catalyst efficiency .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- TLC/HPLC : Monitor reaction progress and purity using silica-gel TLC (mobile phase: ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- NMR/IR : Confirm structural integrity via H/C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and IR (C=O stretch at ~1670 cm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 253.08 for CHNOS) .
Q. How do structural modifications at the 2-(methylthio) position affect biological activity?
Replacing the methylthio group with hydrazine or arylthio moieties alters target selectivity. For example, 2-hydrazinyl derivatives exhibit enhanced antimicrobial activity, while bulkier substituents (e.g., benzylthio) improve kinase inhibition. Steric hindrance from the 3-position substituent (e.g., pyridinyl) may reduce reactivity, necessitating longer reaction times .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining high purity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance displacement reactions at the 2-position.
- Purification : Recrystallization from ethanol/water (1:3) or column chromatography (silica gel, chloroform/methanol) ensures >95% purity .
Q. How should researchers address contradictions in biological activity data across similar quinazolinones?
- Dose-Response Studies : Compare IC values under standardized assays (e.g., MTT for cytotoxicity).
- Structural Clustering : Group compounds by substituent patterns (e.g., 2-thio vs. 2-methoxy) to identify activity trends.
- Target Profiling : Use molecular docking to assess binding affinity variations (e.g., EGFR vs. COX-2) .
Q. What strategies are recommended for elucidating the pharmacological mechanisms of this compound?
- In Vitro Assays : Test inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models.
- Kinase Profiling : Screen against a panel of 50+ kinases to identify primary targets.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to guide lead optimization .
Q. What challenges arise in purifying this compound, and how are they resolved?
Q. How can computational modeling guide the design of novel derivatives?
- QSAR Studies : Correlate substituent electronegativity with antibacterial activity (e.g., Hammett constants).
- Docking Simulations : Predict binding modes to ATP-binding pockets (e.g., EGFR TK domain) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
